molecular formula C6H13NO B132103 2,2-Dimethylmorpholine CAS No. 147688-58-2

2,2-Dimethylmorpholine

Cat. No.: B132103
CAS No.: 147688-58-2
M. Wt: 115.17 g/mol
InChI Key: UFLFSJVTFSZTKX-UHFFFAOYSA-N
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Description

2,2-Dimethylmorpholine is a morpholine derivative with two methyl groups substituted at the 2-position of the morpholine ring. Morpholine itself is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom. The molecular formula of this compound is C₆H₁₃NO, and its hydrochloride salt (CAS: 167946-94-3) has a molecular weight of 151.63 g/mol . The free base (unprotonated form) shares the same molecular formula as 2,6-dimethylmorpholine (CAS: 141-91-3) , highlighting the importance of substitution patterns in differentiating isomers.

The compound is typically stored as a hydrochloride salt under dry, room-temperature conditions, suggesting its use as a pharmaceutical intermediate or synthetic building block . Limited data on its synthesis are available in the provided evidence, though asymmetric synthesis methods for related morpholine derivatives (e.g., 2,2’-bimorpholine) have been explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylmorpholine can be synthesized through several methods. One common method involves the reaction of diethanolamine with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced by the dehydration of diethanolamine using concentrated sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Overview
DMMP is primarily utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions. Its structure allows it to act as a nucleophile or base in synthetic pathways.

Key Reactions

  • Nucleophilic Substitution : DMMP can facilitate nucleophilic substitution reactions, particularly in the synthesis of sulfonamides and other derivatives. For instance, it is often involved in the preparation of sulfonyl chlorides, which can further react with amines and alcohols.
  • Formation of Sulfonimidates : DMMP is used in synthesizing sulfonimidates, which are valuable intermediates in medicinal chemistry.

Case Study: Synthesis of Sulfonamides
A study demonstrated that DMMP could effectively synthesize sulfonamides through an indirect method that minimizes contamination and purification needs. The process involves the reaction of DMMP with chlorosulfonic acid, yielding 2,2-Dimethylmorpholine-4-sulfonyl chloride, which is then reacted with amines to produce sulfonamides.

Pharmaceutical Applications

Drug Development
DMMP is significant in pharmaceutical chemistry for developing new drugs. Its ability to modify biomolecules makes it an essential tool for drug design.

Biochemical Research

  • Enzyme Modulation : DMMP interacts with enzymes, affecting their activity through sulfonylation reactions. For example, it has been shown to inhibit serine proteases by covalently bonding with the serine residue at the active site .
  • Therapeutic Applications : The compound's reactivity allows it to be used in designing inhibitors for therapeutic purposes, particularly in targeting specific enzymes involved in disease pathways .

Material Science

Polymer Chemistry
DMMP is utilized as a solvent and reagent in polymer synthesis. Its properties allow it to participate in the formation of various polymeric materials.

Application AreaDescription
Polymer SynthesisActs as a solvent and reagent for creating polymers with specific properties
CoatingsUsed in formulations for coatings that require specific chemical resistance

Analytical Chemistry

Chromatography
DMMP serves as a solvent in chromatographic techniques due to its ability to dissolve various organic compounds effectively.

Mechanism of Action

The mechanism of action of 2,2-Dimethylmorpholine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The compound’s effects are mediated through pathways involving the inhibition or activation of these molecular targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2,2-Dimethylmorpholine with Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Biological Activity (IC₅₀) Applications References
This compound HCl 167946-94-3 C₆H₁₄ClNO 151.63 2,2-dimethyl, hydrochloride salt Not reported Pharmaceutical intermediate
2,6-Dimethylmorpholine 141-91-3 C₆H₁₃NO 115.17 2,6-dimethyl Anti-inflammatory: 10.67 µM Research chemical
2-(Methoxymethyl)morpholine HCl 144053-99-6 C₆H₁₃NO₂·HCl 167.64 Methoxymethyl at position 2 Not reported Synthetic chemistry
2-(2,4-Dimethylphenyl)morpholine 1094508-93-6 C₁₂H₁₇NO 191.27 2,4-dimethylphenyl substituent Not reported Organic synthesis
Amorolfine HCl 78613-35-1 C₂₁H₃₅NO 317.51 Complex alkyl-phenyl substituents Antifungal activity Antifungal agent
4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine 102-78-3 C₁₁H₁₄N₂OS₂ 254.37 Benzothiazole-thio and 2,6-dimethyl Not reported Industrial applications

Key Observations:

Structural Variations: Substitution Position: this compound and 2,6-dimethylmorpholine are structural isomers, differing in methyl group placement. The 2,6-isomer shows anti-inflammatory activity (IC₅₀ = 10.67 µM), outperforming pyrrolidine and 1-methylpiperazine derivatives .

Biological Activity: 2,6-Dimethylmorpholine demonstrates moderate anti-inflammatory activity, though less potent than dimethylamine Mannich bases (IC₅₀ = 1.93 µM) .

Applications :

  • Pharmaceuticals : this compound HCl is likely used in drug synthesis due to its stability as a salt .
  • Industrial Chemistry : 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine is regulated under GHS standards, indicating industrial-scale use .

Research Findings and Limitations

  • Synthetic Challenges : Asymmetric synthesis of morpholine derivatives (e.g., 2,2’-bimorpholine) requires precise catalytic methods, which may extend to this compound production .
  • Safety Data: Limited toxicological profiles are available for most compounds, except for industrial derivatives like 4-(benzothiazol-2-ylthio)-2,6-dimethylmorpholine, which has documented safety protocols .

Biological Activity

2,2-Dimethylmorpholine (C6H13NO) is a cyclic amine characterized by a morpholine ring with two methyl groups at the 2-position. This compound has garnered attention in various fields due to its unique structural properties, which influence its biological activity and potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound is depicted as follows:

  • Molecular Formula : C6H13NO
  • Molecular Weight : 115.18 g/mol
  • Appearance : Colorless liquid or crystalline solid
  • Solubility : Soluble in water and organic solvents

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various biomolecules. These interactions can influence enzyme mechanisms, protein-ligand binding, and potentially modulate biochemical pathways.

  • Enzyme Interaction : Studies suggest that this compound can interact with enzymes, potentially acting as an inhibitor or modulator. This property is essential for its application in drug design.
  • Protein Binding : The ability to form hydrogen bonds allows this compound to bind effectively with proteins, influencing their activity and stability.

Study 1: Enzyme Inhibition

A study focused on the synthesis of novel inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) utilized derivatives of this compound. The results showed that certain derivatives exhibited significant inhibitory activity with IC50 values in the low nanomolar range, indicating strong potential for therapeutic applications in metabolic diseases such as type 2 diabetes .

CompoundIC50 (nM)Biological Activity
Compound A5.0Strong inhibitor
Compound B15.0Moderate inhibitor

Study 2: Anticancer Properties

Another investigation into related morpholine derivatives highlighted potential anticancer properties linked to the structural features of this compound. Preliminary studies indicated that these compounds could induce apoptosis in cancer cell lines, showcasing their promise in cancer therapy .

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared with similar morpholine derivatives:

Compound NameStructural FeaturesUnique Aspects
(S)-2,2-Dimethylmorpholine-3-carboxylic acidMorpholine structure with carboxylic acidDistinct biological activity
Thiomorpholine-3-carboxylic acidLacks methyl groupsDifferent reactivity due to absence of methyl substituents
6-(4-Methoxyphenyl)-2,2-dimethylmorpholineMorpholine with methoxyphenyl groupPotential applications in medicinal chemistry

Applications in Drug Development

The unique properties of this compound make it a candidate for research into enzyme interactions and drug development. Its ability to modulate enzyme activities could lead to advancements in therapies targeting metabolic disorders and cancer.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2-Dimethylmorpholine relevant to experimental design?

Methodological Answer: Researchers should prioritize properties such as melting point, boiling point, solubility, and density when designing experiments involving this compound. These parameters influence solvent selection, reaction conditions, and purification strategies. For example, low water solubility (e.g., 0.01 g/100 mL at 19°C for the 2,6-isomer) suggests hydrophobic interactions in synthesis or biological assays . A comparative table of physicochemical properties (analogous to 2,6-Dimethylmorpholine) is provided below:

PropertyValue (2,6-Dimethylmorpholine)Relevance to 2,2-Isomer Research
Melting Point-85°CStorage and handling protocols
Boiling Point147°CDistillation parameters
Water Solubility0.01 g/100 mLSolvent compatibility
Density0.935 g/cm³Phase separation optimization

Note: While this data pertains to the 2,6-isomer, analogous methodologies apply to this compound, with adjustments for structural differences .

Q. What are the established synthesis methods for this compound in academic research?

Methodological Answer: A validated synthesis pathway involves palladium-catalyzed coupling reactions. For instance, in a nitrogen atmosphere, this compound (Compound 7a) reacts with sodium tert-butoxide and tris(dibenzyldieneacetone)dipalladium(0) at 100°C, achieving a 96% yield after reversed-phase chromatography . Key steps include:

Deaeration and nitrogen purging to prevent oxidation.

Catalyst optimization (e.g., 2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl) for regioselectivity.

Purification using acetonitrile/water with formic acid to isolate the product.
Researchers should document reaction conditions rigorously to ensure reproducibility .

Q. How can researchers optimize purification techniques for this compound?

Methodological Answer: Purification strategies depend on the compound’s polarity and stability:

  • Chromatography: Reverse-phase HPLC with formic acid modifiers improves separation efficiency .
  • Distillation: Utilize fractional distillation under controlled vacuum to isolate high-purity fractions, considering the boiling point (~147°C for the 2,6-isomer) .
  • Crystallization: Screen solvents like ethyl acetate or methanol based on solubility data.
    Always validate purity via GC-MS or NMR, noting that trace impurities in morpholine derivatives can skew biological or catalytic studies .

Advanced Research Questions

Q. How can spectroscopic data contradictions in this compound characterization be resolved?

Methodological Answer: Contradictions in NMR or IR spectra often arise from isomerization or solvent effects. To address this:

  • Replicate experiments under identical conditions to rule out procedural errors.
  • Cross-validate with multiple techniques (e.g., compare 13C^{13}\text{C} NMR with X-ray crystallography if available).
  • Use computational tools like density functional theory (DFT) to predict spectroscopic profiles and identify anomalies .
    Documentation of solvent, temperature, and instrument calibration parameters is critical for troubleshooting .

Q. What computational approaches are used to study the reactivity of this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and aggregation behavior.
  • DFT Calculations: Analyze electron density maps to identify nucleophilic/electrophilic sites. For example, the morpholine ring’s nitrogen atom often participates in hydrogen bonding or catalysis.
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide drug design.
    Researchers should validate computational models with experimental kinetics data, such as reaction rates measured via LC-MS .

Q. How do reaction conditions influence the stereochemical outcomes in this compound derivatives?

Methodological Answer: Stereoselectivity in derivatives like (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine depends on:

  • Catalyst chirality: Use enantiopure ligands (e.g., BINAP) to control axial chirality.
  • Temperature: Lower temperatures favor kinetic control, while higher temperatures may promote racemization.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states differently than non-polar solvents.
    Systematic variation of these parameters, followed by chiral HPLC analysis, is recommended to optimize stereochemical purity .

Data Contradiction Analysis Framework
When encountering conflicting data (e.g., solubility or spectroscopic results):

Re-examine experimental protocols for deviations (e.g., oxygen exposure in synthesis) .

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and eliminate confounding factors .

Collaborate with analytical chemistry experts to validate instrumentation and methodologies .

Properties

IUPAC Name

2,2-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)5-7-3-4-8-6/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLFSJVTFSZTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596878
Record name 2,2-Dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147688-58-2
Record name 2,2-Dimethylmorpholine
Source ChemIDplus
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Record name 2,2-Dimethylmorpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylmorpholine
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Record name 2,2-DIMETHYLMORPHOLINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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